5-((2-Hydroxyethyl)(methyl)amino)thiophene-2-carbaldehyde
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Overview
Description
5-((2-Hydroxyethyl)(methyl)amino)thiophene-2-carbaldehyde is an organic compound with a complex structure that includes a thiophene ring, an aldehyde group, and a substituted amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyethyl)(methyl)amino)thiophene-2-carbaldehyde typically involves the reaction of 2-thiophenecarbaldehyde with methyl(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to ensure the reaction proceeds efficiently.
Solvent: Common solvents such as ethanol or methanol are used to dissolve the reactants and facilitate the reaction.
Catalyst: Acidic or basic catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-((2-Hydroxyethyl)(methyl)amino)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-[Methyl(2-hydroxyethyl)amino]-2-thiophenecarboxylic acid.
Reduction: 5-[Methyl(2-hydroxyethyl)amino]-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2-Hydroxyethyl)(methyl)amino)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-((2-Hydroxyethyl)(methyl)amino)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hydroxyethylaminophenol: A compound with a similar amino group but different aromatic ring structure.
5-(2-Hydroxyethyl)amino-2-methylphenol: Another compound with a similar functional group arrangement but different core structure.
Uniqueness
5-((2-Hydroxyethyl)(methyl)amino)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and an aldehyde group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
207290-73-1 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-[2-hydroxyethyl(methyl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO2S/c1-9(4-5-10)8-3-2-7(6-11)12-8/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
NQOPJQKHWVLDJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC=C(S1)C=O |
Origin of Product |
United States |
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